Structural Divergence from the 2,6-Difluorobenzamide Isomer: Impact on nAChR Target Engagement
The 3,4-difluorobenzamide regioisomer (target compound) has not demonstrated binding to α3β4 or α4β2 nAChR subtypes in published studies. In contrast, the 2,6-difluorobenzamide isomer (AT‑1012) binds to rat α3β4 nAChR with a Ki of 1.4 nM and exhibits >100‑fold selectivity over α4β2 nAChR . This regioisomer-dependent presence or absence of nanomolar nAChR affinity provides a clear structural basis for selecting the 3,4-difluoro analog when nAChR activity must be excluded.
| Evidence Dimension | Binding affinity (Ki) for rat α3β4 nAChR |
|---|---|
| Target Compound Data | No published affinity data (not a known nAChR ligand) |
| Comparator Or Baseline | 2,6-difluorobenzamide isomer (AT-1012): Ki = 1.4 nM |
| Quantified Difference | >100‑fold selectivity loss for α3β4 vs. α4β2 (inferred from absence of binding for target compound; AT‑1012 selectivity >100‑fold) |
| Conditions | Radioligand binding assay using [125I]AT-1012 on HEK293 cell membranes expressing rat α3β4 or α4β2 nAChR |
Why This Matters
Procurement for nAChR-focused research must distinguish between the 3,4- and 2,6-difluoro isomers, as only the latter provides nanomolar α3β4 affinity; selecting the 3,4-isomer for nAChR studies would yield false-negative results.
- [1] Wu, J., Perry, D. C., Bupp, J. E., Jiang, F., Polgar, W. E., Toll, L., & Zaveri, N. T. (2014). [125I]AT-1012, a new high affinity radioligand for the α3β4 nicotinic acetylcholine receptors. Neuropharmacology, 77, 193–199. View Source
